
N-(4-Cyanooxan-4-yl)-1-(4-fluoro-2-methylphenyl)triazole-4-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-Cyanooxan-4-yl)-1-(4-fluoro-2-methylphenyl)triazole-4-carboxamide, also known as COTI-2, is a small molecule inhibitor that has gained attention for its potential to treat various types of cancer.
Mecanismo De Acción
N-(4-Cyanooxan-4-yl)-1-(4-fluoro-2-methylphenyl)triazole-4-carboxamide works by binding to mutant p53 proteins and altering their conformation, leading to their degradation. This results in the inhibition of mutant p53 activity and the induction of apoptosis, or programmed cell death, in cancer cells. N-(4-Cyanooxan-4-yl)-1-(4-fluoro-2-methylphenyl)triazole-4-carboxamide has also been shown to inhibit the growth of cancer stem cells, which are thought to be responsible for cancer recurrence and resistance to treatment.
Biochemical and Physiological Effects
N-(4-Cyanooxan-4-yl)-1-(4-fluoro-2-methylphenyl)triazole-4-carboxamide has been shown to have minimal toxicity in normal cells and tissues, while exhibiting potent anti-tumor activity in cancer cells. It has also been shown to have a synergistic effect when combined with other cancer treatments, such as chemotherapy and radiation therapy. N-(4-Cyanooxan-4-yl)-1-(4-fluoro-2-methylphenyl)triazole-4-carboxamide has been found to inhibit cancer cell migration and invasion, which are important processes in cancer metastasis.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of N-(4-Cyanooxan-4-yl)-1-(4-fluoro-2-methylphenyl)triazole-4-carboxamide is its specificity for mutant p53 proteins, which are found in many types of cancer. This makes it a potentially effective treatment for a wide range of cancers. However, one limitation is that N-(4-Cyanooxan-4-yl)-1-(4-fluoro-2-methylphenyl)triazole-4-carboxamide has only been studied in preclinical models, and its safety and efficacy in humans is not yet known.
Direcciones Futuras
There are several future directions for the study of N-(4-Cyanooxan-4-yl)-1-(4-fluoro-2-methylphenyl)triazole-4-carboxamide. One area of research is the development of more potent and selective inhibitors of mutant p53 proteins. Another area is the investigation of the optimal dosing and administration of N-(4-Cyanooxan-4-yl)-1-(4-fluoro-2-methylphenyl)triazole-4-carboxamide in humans. Additionally, the combination of N-(4-Cyanooxan-4-yl)-1-(4-fluoro-2-methylphenyl)triazole-4-carboxamide with other cancer treatments, such as immunotherapy, is an area of ongoing research. Finally, the identification of biomarkers that predict response to N-(4-Cyanooxan-4-yl)-1-(4-fluoro-2-methylphenyl)triazole-4-carboxamide could help to identify patients who are most likely to benefit from this treatment.
Métodos De Síntesis
N-(4-Cyanooxan-4-yl)-1-(4-fluoro-2-methylphenyl)triazole-4-carboxamide can be synthesized through a multi-step process that involves the reaction of several chemical compounds. The synthesis begins with the reaction of 2-amino-5-nitrothiazole with ethyl 2-chloroacetate to form ethyl 2-(2-amino-5-nitrothiazol-4-yl)acetate. This compound is then reacted with sodium ethoxide to form ethyl 2-(2-amino-5-nitrothiazol-4-yl)acetate-1-oxide. The final step involves the reaction of ethyl 2-(2-amino-5-nitrothiazol-4-yl)acetate-1-oxide with 4-fluoro-2-methylaniline and cyanogen bromide to form N-(4-Cyanooxan-4-yl)-1-(4-fluoro-2-methylphenyl)triazole-4-carboxamide.
Aplicaciones Científicas De Investigación
N-(4-Cyanooxan-4-yl)-1-(4-fluoro-2-methylphenyl)triazole-4-carboxamide has been studied extensively for its potential to treat cancer. It has shown promise in preclinical studies as a potent inhibitor of mutant p53 proteins, which are found in many types of cancer. Mutant p53 proteins are known to contribute to cancer cell growth and survival, and inhibiting their activity could lead to cancer cell death. N-(4-Cyanooxan-4-yl)-1-(4-fluoro-2-methylphenyl)triazole-4-carboxamide has also been shown to have anti-tumor activity in various types of cancer, including breast, ovarian, and colon cancer.
Propiedades
IUPAC Name |
N-(4-cyanooxan-4-yl)-1-(4-fluoro-2-methylphenyl)triazole-4-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16FN5O2/c1-11-8-12(17)2-3-14(11)22-9-13(20-21-22)15(23)19-16(10-18)4-6-24-7-5-16/h2-3,8-9H,4-7H2,1H3,(H,19,23) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CITYZWMQACCIDR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)F)N2C=C(N=N2)C(=O)NC3(CCOCC3)C#N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16FN5O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.33 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-Cyanooxan-4-yl)-1-(4-fluoro-2-methylphenyl)triazole-4-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

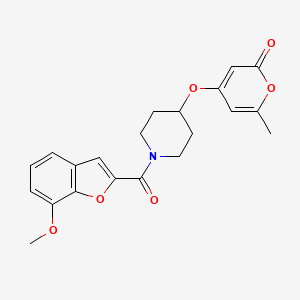
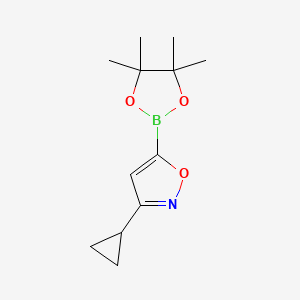
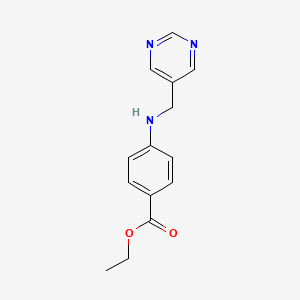
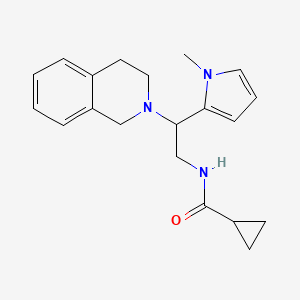
![5-Chloro-6-[4-(6-cyclobutylpyrimidin-4-yl)piperazin-1-yl]pyridine-3-carbonitrile](/img/structure/B2378275.png)



![4-(3,3a,4,5,6,6a-Hexahydro-1H-cyclopenta[c]pyrrol-2-ylmethyl)-2-phenyl-1,3-thiazole](/img/structure/B2378283.png)
![5-ethyl-N-(2-(6-fluoro-3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)thiophene-2-sulfonamide](/img/structure/B2378284.png)
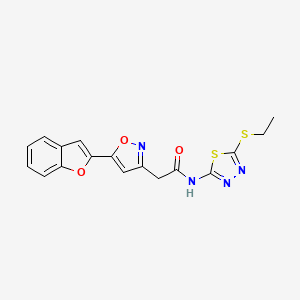
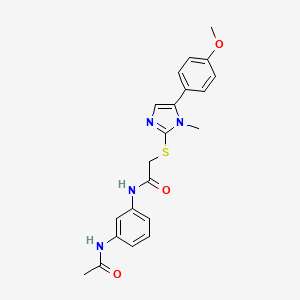
![5-amino-N-(4-chlorobenzyl)-1-{[2-(4-ethoxy-3-methoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2378288.png)
